5-(Pyridin-3-yl)isophthalic acid
Overview
Description
5-(Pyridin-3-yl)isophthalic acid is a versatile organic compound with a pyridine ring attached to an isophthalic acid moiety. This compound is known for its unique structural properties, making it a valuable building block in the synthesis of coordination polymers and metal-organic frameworks. Its ability to coordinate with various metal ions has led to its extensive use in materials science and catalysis .
Mechanism of Action
Target of Action
The primary targets of 5-(Pyridin-3-yl)isophthalic acid are transition metal ions, such as Mn, Zn, and Pb . These metal ions play a crucial role in the formation of coordination polymers when they interact with the compound .
Mode of Action
This compound interacts with its targets through coordination bonds. The compound adopts a bidentate chelate coordination mode, and the coordinate carboxylate oxygen atom adopts a single dentate-bridging mode . This interaction results in the formation of new complexes .
Biochemical Pathways
The compound’s ability to form coordination polymers suggests that it may influence pathways related to metal ion homeostasis and catalysis .
Pharmacokinetics
Given its chemical structure, it is likely that the compound has good thermal stability
Result of Action
The interaction of this compound with metal ions results in the formation of coordination polymers . These polymers exhibit luminescent properties and catalytic activities, such as the degradation of Rhodamine B .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and the presence of other chemical species . For instance, the compound’s ability to form coordination polymers is facilitated by hydrothermal conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridin-3-yl)isophthalic acid typically involves the reaction of pyridin-3-ylboronic acid with dimethyl 5-iodoisophthalate in the presence of a palladium catalyst. The reaction is carried out in a mixture of toluene, ethanol, and water, with sodium carbonate as a base. The reaction mixture is heated to 85°C under a nitrogen atmosphere overnight. The resulting product is then purified and characterized .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound’s synthesis can be scaled up using similar reaction conditions as those used in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
5-(Pyridin-3-yl)isophthalic acid undergoes various chemical reactions, including:
Coordination Reactions: It forms coordination polymers with metal ions such as manganese, zinc, and lead.
Substitution Reactions: The carboxylate groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Coordination Reactions: Metal salts such as manganese acetate, zinc nitrate, and lead nitrate are commonly used.
Substitution Reactions: Reagents like sodium carbonate and palladium catalysts are used in substitution reactions involving the pyridine ring.
Major Products
Coordination Polymers: The reaction with metal ions results in the formation of coordination polymers with distinct structural properties.
Substituted Derivatives: Substitution reactions can yield various substituted derivatives of this compound.
Scientific Research Applications
5-(Pyridin-3-yl)isophthalic acid has a wide range of applications in scientific research:
Materials Science: It is used in the synthesis of coordination polymers and metal-organic frameworks, which have applications in gas storage, separation, and catalysis.
Catalysis: The compound exhibits catalytic properties, particularly in the degradation of organic dyes like Rhodamine B.
Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules.
Drug Development: Its unique structural properties make it a potential candidate for drug development and medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
5-(Pyridin-4-yl)isophthalic acid: Similar to 5-(Pyridin-3-yl)isophthalic acid but with the nitrogen atom in the pyridine ring at a different position.
1,3,5-Benzenetricarboxylic acid: Another tricarboxylic acid used in the synthesis of coordination polymers.
Uniqueness
This compound is unique due to the position of the nitrogen atom in the pyridine ring, which influences its coordination behavior and the structural properties of the resulting complexes. This positional difference can lead to significant variations in the crystal structure and properties of the coordination polymers formed .
Properties
IUPAC Name |
5-pyridin-3-ylbenzene-1,3-dicarboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c15-12(16)10-4-9(5-11(6-10)13(17)18)8-2-1-3-14-7-8/h1-7H,(H,15,16)(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNJEMJSKMBJAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=CC(=C2)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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